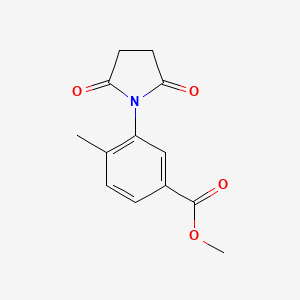
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antinociceptive properties . The structure of this compound includes a pyrrolidine-2,5-dione moiety attached to a methylbenzoate group, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate typically involves the reaction of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid+methanolcatalystMethyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to pyrrolidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition leads to its anticonvulsant and antinociceptive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
Uniqueness
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate stands out due to its specific structural features, such as the presence of a methylbenzoate group, which imparts unique chemical and biological properties. Its ability to inhibit calcium currents and its potential use in treating neurological disorders further highlight its uniqueness compared to similar compounds .
Propriétés
IUPAC Name |
methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-3-4-9(13(17)18-2)7-10(8)14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDWAMUTCKXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














